1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI)
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Overview
Description
1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) is a chemical compound with the molecular formula C6H15N5O2 and a molecular weight of 189.22 g/mol. It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is known for its unique structure, which includes a piperazine ring and a hydroxynitrous amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the following steps:
Cyclization: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
While specific industrial production methods for 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets research-grade standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and hydroxynitrous amide group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperazine: A related compound with similar structural features but lacking the hydroxynitrous amide group.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with distinct biological activity.
Uniqueness
1-Piperazineethanamine,4-(hydroxynitrosoamino)-(9CI) is unique due to its specific combination of a piperazine ring and a hydroxynitrous amide group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
(Z)-[4-(2-aminoethyl)piperazin-1-yl]-hydroxyimino-oxidoazanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5O2/c7-1-2-9-3-5-10(6-4-9)11(13)8-12/h12H,1-7H2/b11-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTSJOFZEPENOA-FLIBITNWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)[N+](=NO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCN)/[N+](=N/O)/[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432915 |
Source
|
Record name | N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-97-2 |
Source
|
Record name | N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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